GlyH-101

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GlyH-101は、嚢胞性線維症膜貫通伝導調節因子(CFTR)塩化物チャネルの強力かつ選択的な阻害剤です。また、容積感受性外向き整流塩化物チャネル(VSORC)の可逆的阻害でも知られています。 This compoundは、顕著な抗増殖活性を示し、CFTR様電流とVSORC電流を阻害する能力から、科学研究で広く使用されています .

作用機序

GlyH-101は、CFTR塩化物チャネルを選択的かつ可逆的に遮断することで効果を発揮します。化合物は、細胞外側からチャネル細孔に結合し、CFTRチャネルの電流電圧関係の変化につながります。 この阻害により、細胞膜を横切る塩化物イオンの輸送が減少します。これは、嚢胞性線維症などの状態において重要です .

類似の化合物との比較

This compoundは、CFTRinh-172やグリベンクラミドなどの他のCFTR阻害剤と比較されることがよくあります。これらの化合物はすべてCFTRを阻害しますが、this compoundは、その可逆的阻害とVSORC伝導を阻害する能力においてユニークです。 この二重阻害により、this compoundは研究において貴重なツールとなっています .

類似の化合物

CFTRinh-172: もう1つの強力なCFTR阻害剤ですが、VSORC伝導を阻害しません.

グリベンクラミド: CFTRを阻害するスルホニル尿素化合物ですが、this compoundと比較して有効性と特異性が異なります.

This compoundのユニークな特性と研究における幅広い適用性により、塩化物イオン輸送や関連する疾患の研究における重要な化合物となっています。

生化学分析

Biochemical Properties

GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cellular Effects

This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .

Metabolic Pathways

This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes

準備方法

合成経路と反応条件

GlyH-101の合成には、グリシンヒドラジド化合物の調製が含まれます。具体的な合成経路と反応条件は、一般公開されていません。 化合物は固体として調製され、実験用にジメチルスルホキシド(DMSO)に溶解できることが知られています .

工業生産方法

化学反応の分析

反応の種類

GlyH-101は主に、CFTRとVSORCチャネルを遮断する阻害反応を起こします。 標準的な実験室条件下では、酸化、還元、置換反応には通常参加しません .

一般的な試薬と条件

This compoundで使用される一般的な試薬はジメチルスルホキシド(DMSO)で、実験用途のために化合物を溶解するために使用されます。 化合物は-20°Cで保管すると安定しており、光から保護して有効性を維持する必要があります .

生成される主な生成物

This compoundが標的チャネルと反応して生成される主な生成物は、CFTRとVSORCチャネルの阻害状態です。 この阻害により、細胞膜を横切る塩化物イオンの輸送が減少します .

科学研究への応用

This compoundは、特に嚢胞性線維症や塩化物イオン輸送に関連する他の疾患の研究において、科学研究で広く使用されています。その用途には以下が含まれます。

科学的研究の応用

GlyH-101 is extensively used in scientific research, particularly in the study of cystic fibrosis and other diseases involving chloride ion transport. Its applications include:

類似化合物との比較

GlyH-101 is often compared with other CFTR inhibitors such as CFTRinh-172 and glibenclamide. While all these compounds inhibit CFTR, this compound is unique in its reversible inhibition and its ability to also inhibit the VSORC conductance. This dual inhibition makes this compound a valuable tool in research .

Similar Compounds

CFTRinh-172: Another potent CFTR inhibitor, but it does not inhibit VSORC conductance.

Glibenclamide: A sulfonylurea compound that inhibits CFTR but has different efficacy and specificity compared to this compound.

This compound’s unique properties and broad applicability in research make it a significant compound in the study of chloride ion transport and related diseases.

特性

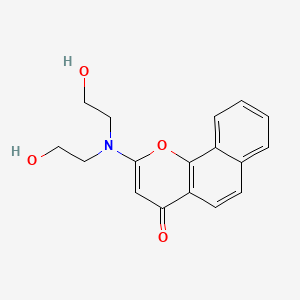

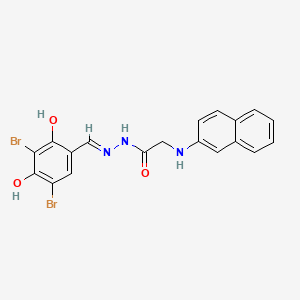

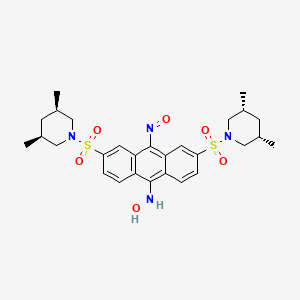

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)